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Uridine-diphosphate -

Uridine-diphosphate

Catalog Number: EVT-1591448
CAS Number:
Molecular Formula: C9H11N2O12P2-3
Molecular Weight: 401.14 g/mol
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Product Introduction

Description
UDP(3-) is a nucleoside 5'-diphosphate(3-) arising from deprotonation of the diphosphate OH groups of uridine 5'-diphosphate (UDP); major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an UDP.
Overview

Uridine diphosphate is a nucleotide sugar that plays a crucial role in various biological processes, particularly in the synthesis of polysaccharides and glycoproteins. It serves as a substrate for glycosyltransferases, which are enzymes responsible for transferring sugar moieties to other molecules. Uridine diphosphate is involved in the metabolism of carbohydrates and is essential for the biosynthesis of glycogen and other glycoconjugates.

Source

Uridine diphosphate can be synthesized from uridine triphosphate through the action of specific enzymes, such as nucleoside diphosphate kinases. It can also be derived from various biological sources, including liver tissue, where it is formed during glycogen metabolism. Additionally, it can be produced enzymatically in vitro using substrates like glucose-1-phosphate and uridine triphosphate.

Classification

Uridine diphosphate belongs to the class of nucleotide sugars. It is classified as a dinucleotide due to its structure comprising two phosphate groups linked to a ribose sugar and a uracil base. This classification highlights its role in nucleotide metabolism and its function as an essential building block in carbohydrate biochemistry.

Synthesis Analysis

Methods

The synthesis of uridine diphosphate can be achieved through several enzymatic methods. One common approach involves the use of uridine triphosphate and glucose-1-phosphate as substrates, catalyzed by uridine diphosphate glucose pyrophosphorylase. This enzyme facilitates the conversion of these substrates into uridine diphosphate glucose, which can then be further processed to yield uridine diphosphate.

Technical Details

The enzymatic synthesis typically occurs under controlled conditions, involving specific pH levels and temperatures to optimize enzyme activity. For example, the reaction may be performed at 37°C with a buffer solution that maintains an optimal pH for enzyme function. High-performance liquid chromatography (HPLC) is often employed to purify the synthesized uridine diphosphate from reaction mixtures, ensuring high yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of uridine diphosphate consists of a ribose sugar, a uracil base, and two phosphate groups linked by high-energy bonds. The chemical formula is C9H13N2O7P2. The structure can be visualized as follows:

  • Ribose Sugar: A five-carbon sugar that forms part of the nucleotide.
  • Uracil Base: A nitrogenous base that pairs with adenine during RNA synthesis.
  • Phosphate Groups: Two phosphate groups are linked by phosphoanhydride bonds, which are crucial for energy transfer.

Data

  • Molecular Weight: Approximately 325.2 g/mol.
  • Melting Point: Decomposes before melting.
  • Solubility: Soluble in water, facilitating its biological functions.
Chemical Reactions Analysis

Reactions

Uridine diphosphate participates in several biochemical reactions, primarily as a donor of sugar moieties in glycosylation processes. For instance, it reacts with acceptor molecules to form glycosidic bonds through the action of glycosyltransferases.

Technical Details

In laboratory settings, reactions involving uridine diphosphate can be monitored using spectrophotometric methods to quantify product formation. Reaction conditions such as temperature, pH, and substrate concentration are critical for optimizing yields and reaction rates.

Mechanism of Action

Process

The mechanism of action for uridine diphosphate involves its role as a substrate for glycosyltransferases. Upon binding to these enzymes, uridine diphosphate donates its sugar moiety to an acceptor molecule, resulting in the formation of glycosidic bonds. This process is fundamental in synthesizing polysaccharides such as glycogen and various glycoproteins.

Data

Research indicates that the efficiency of glycosylation reactions can vary based on factors such as enzyme concentration and substrate availability. For example, studies have shown that increasing concentrations of uridine diphosphate correlate with higher rates of polysaccharide synthesis in vitro.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under dry conditions but sensitive to hydrolysis in aqueous solutions.

Chemical Properties

  • pH: Solutions are generally neutral.
  • Reactivity: Reacts with nucleophiles during glycosylation reactions.
  • Storage Conditions: Should be stored in a cool, dry place away from light to prevent degradation.
Applications

Scientific Uses

Uridine diphosphate plays a vital role in various scientific fields:

  • Biochemistry: Used extensively in studies related to carbohydrate metabolism and enzyme kinetics.
  • Molecular Biology: Serves as a substrate for synthesizing RNA and polysaccharides.
  • Pharmaceutical Research: Investigated for its potential roles in drug development targeting glycosylation pathways.
Enzymatic Roles of Uridine-Diphosphate in Glycosylation Mechanisms

UDP-Dependent Glycosyltransferases (UGTs) in Secondary Metabolite Modification

Uridine diphosphate (UDP)-glycosyltransferases (UGTs) catalyze the transfer of sugar moieties from UDP-sugars to diverse secondary metabolites, enhancing their solubility, stability, and bioactivity. These enzymes exhibit a conserved GT-B fold structure with a C-terminal domain binding the UDP-sugar donor (via the PSPG motif) and an N-terminal domain accommodating variable acceptor substrates [5]. Plant UGTs (e.g., UGT71G1, UGT74AC2) glycosylate flavonoids, terpenoids, and alkaloids, with catalytic mechanisms differing for O-, N-, C-, and S-glycosylation:

  • O-glycosylation: Proceeds via an SN2-like inversion mechanism where a catalytic base deprotonates the acceptor’s hydroxyl group, enabling nucleophilic attack on the UDP-sugar’s anomeric carbon [5].
  • C-glycosylation: Involves electrophilic substitution, often requiring precise positioning of aromatic acceptors (e.g., flavonoids) near the UDP-sugar [5].

Protein engineering has expanded UGT utility. Mutants like UGT74AC1-I23G/L84N show 15-fold increased activity toward triterpenes, enabling efficient production of saponins in yeast [5]. Similarly, UGT71G1 glycosylates >20 xenobiotics, including bisphenol A (BPA), forming detoxified glucosides [8].

Table 1: Structural Diversity in Plant UGTs

UGTSourceLigands BoundKey Structural Features
UGT71G1Medicago truncatulaUDP-glucose, flavonoidFlexible N-terminal loop for acceptor binding
UGT78G1Medicago truncatulaUDP, kaempferolHydrophobic residues for flavonoid stabilization
VvGT1Vitis viniferaUDP-glucose, resveratrolCatalytic His-22 for deprotonation

Catalytic Specificity of UDP-Glucose Pyrophosphorylase in Glycogen Biosynthesis

UDP-glucose pyrophosphorylase (UGPase/UGP2) synthesizes UDP-glucose—the central precursor for glycogen—via a reversible reaction:Glucose-1-phosphate + UTP ⇌ UDP-glucose + PPi [9].The enzyme employs a sequential mechanism:

  • Substrate binding: UTP and glucose-1-phosphate bind the active site, coordinated by conserved Lys (phosphate interaction) and Asp/Glu (Mg2+ stabilization) residues [9].
  • Nucleophilic attack: Glucose-1-phosphate’s phosphate oxygen attacks UTP’s α-phosphate, forming UDP-glucose and inorganic pyrophosphate (PPi) [9].

UGP2 is upregulated in pancreatic ductal adenocarcinoma (PDAC), where it supports tumor growth via dual pathways:

  • Glycogen synthesis: Provides energy storage under nutrient stress [2].
  • Protein N-glycosylation: Modifies EGFR and other receptors, sustaining oncogenic signaling [2].Regulation occurs through:
  • Allosteric effectors: Glucose-6-phosphate activates UGP2, while PPi inhibits it [9].
  • Transcriptional control: YAP-TEAD complex upregulates UGP2 expression in KRAS-mutant cancers [2].

Table 2: Kinetic Parameters of UGP2

SubstrateKm (μM)Vmax (μmol/min/mg)Inhibitors/Activators
Glucose-1-phosphate50–10010–20PPi (competitive, Ki = 45 μM)
UTP100–20010–20Glucose-6-phosphate (activator)

UDP-Glucuronosyltransferase Isoforms in Xenobiotic Detoxification

Mammalian UDP-glucuronosyltransferases (UGTs) detoxify xenobiotics by conjugating UDP-glucuronic acid (UDP-GlcA) to substrates, enabling biliary/renal excretion. Two families dominate:

  • UGT1: Encoded by a single gene locus with variable substrate-binding exons (e.g., UGT1A1 detoxifies bilirubin) [3].
  • UGT2: Comprises UGT2A (olfactory) and UGT2B (steroid-metabolizing) subfamilies [6].

Key mechanisms include:

  • Tissue-specific expression: Hepatic UGT2B7 glucuronidates opioids, while intestinal UGT1A10 targets environmental toxins [1].
  • Isoform specialization: UGT2B15 converts bisphenol A (BPA) to BPA glucuronide in humans, though murine studies show compensatory UGT1-mediated detoxification in UGT2-knockout models [3] [6].

Polymorphisms impact drug efficacy. For example:

  • UGT1A1*28 reduces irinotecan detoxification, increasing toxicity risk [1].
  • UGT2B17 deletion elevates prostate cancer susceptibility due to impaired androgen glucuronidation [1].

Table 3: UGT Isoforms and Xenobiotic Substrates

UGT IsoformPrimary TissuesXenobiotic SubstratesClinical Implications
UGT1A1LiverIrinotecan (SN-38), bilirubinChemotherapy toxicity
UGT2B7Liver, kidneyMorphine, NSAIDsAnalgesic efficacy
UGT2B15Prostate, liverBisphenol A, androgensEndocrine disruption, cancer risk
UGT1A10IntestineBenzo[a]pyrene, heterocyclic aminesCarcinogen detoxification

Concluding RemarksUridine-diphosphate serves as the linchpin in glycosylation pathways governing metabolite diversification, energy storage, and xenobiotic clearance. Its enzymes—UGTs, UGP2, and glucuronosyltransferases—exhibit intricate substrate specificity and regulation, with perturbations implicated in cancer, metabolic disorders, and drug resistance. Future research should leverage structural insights and protein engineering to optimize these enzymes for biotech and therapeutic applications.

Properties

Product Name

Uridine-diphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Molecular Formula

C9H11N2O12P2-3

Molecular Weight

401.14 g/mol

InChI

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/p-3/t4-,6-,7-,8-/m1/s1

InChI Key

XCCTYIAWTASOJW-XVFCMESISA-K

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O

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